molecular formula C20H25N3O3S B11233627 ethyl 4-(2-((1-cyclohexyl-1H-imidazol-2-yl)thio)acetamido)benzoate

ethyl 4-(2-((1-cyclohexyl-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No.: B11233627
M. Wt: 387.5 g/mol
InChI Key: ROCQWKGNDZGXMR-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features an imidazole ring, a cyclohexyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of catalysts to identify the most efficient conditions for each reaction step.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.

    Substitution: The benzoate ester can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction of the ester group can yield the corresponding alcohol.

Scientific Research Applications

ETHYL 4-{2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-containing molecules such as:

Uniqueness

What sets ETHYL 4-{2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclohexyl group and the benzoate ester can enhance its stability and solubility, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 4-[[2-(1-cyclohexylimidazol-2-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C20H25N3O3S/c1-2-26-19(25)15-8-10-16(11-9-15)22-18(24)14-27-20-21-12-13-23(20)17-6-4-3-5-7-17/h8-13,17H,2-7,14H2,1H3,(H,22,24)

InChI Key

ROCQWKGNDZGXMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3CCCCC3

Origin of Product

United States

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